molecular formula C19H23ClO4 B5083639 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene

1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene

Cat. No. B5083639
M. Wt: 350.8 g/mol
InChI Key: HMMVJWIFFXEZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, thereby reducing the heart rate and blood pressure.

Mechanism of Action

1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene works by blocking the beta-1 adrenergic receptors in the heart, thereby reducing the effects of adrenaline on the heart. This results in a decrease in heart rate, contractility, and oxygen demand. 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene also reduces the renin-angiotensin-aldosterone system, which helps to lower blood pressure. The mechanism of action of 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is selective for beta-1 adrenergic receptors, which makes it a useful medication for treating cardiovascular diseases.
Biochemical and Physiological Effects:
1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It reduces heart rate, blood pressure, and myocardial oxygen demand. 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene also improves left ventricular function and exercise tolerance in patients with heart failure. In addition, 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been shown to reduce the risk of cardiovascular events and mortality in patients with heart failure.

Advantages and Limitations for Lab Experiments

1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has a number of advantages for use in lab experiments. It is a well-established medication with a known mechanism of action and safety profile. 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is also available in different formulations, including tablets and injectable solutions, which allows for flexibility in dosing and administration. However, 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has some limitations for use in lab experiments. It is a medication that is used to treat cardiovascular diseases, which may limit its applicability to other areas of research. In addition, 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene may have interactions with other medications, which could complicate experimental design.

Future Directions

There are several future directions for research on 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene. One area of interest is the use of 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene in combination with other medications for the treatment of cardiovascular diseases. Another area of research is the investigation of 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene's effects on other physiological systems, such as the respiratory and immune systems. Additionally, the development of new formulations of 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene may improve its efficacy and reduce side effects. Finally, the use of 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene in personalized medicine, based on genetic and other individual factors, may be an area of future research.

Synthesis Methods

1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is synthesized by reacting 3,5-dimethylphenol with epichlorohydrin, followed by reaction with 4-methoxyphenol and then with 2-(2-chloroethoxy)ethylamine. The final product is obtained by reacting the intermediate with sodium hydroxide. The synthesis of 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is a multi-step process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been extensively studied for its cardiovascular effects. It has been shown to be effective in reducing blood pressure and heart rate in patients with hypertension and heart failure. 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has also been investigated for its potential use in the treatment of arrhythmias, angina, and myocardial infarction. In addition, 1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been studied for its effects on exercise tolerance, quality of life, and mortality in patients with heart failure.

properties

IUPAC Name

1-chloro-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-14-12-15(2)19(18(20)13-14)24-11-9-22-8-10-23-17-6-4-16(21-3)5-7-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMVJWIFFXEZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.